Dehydrolysine is a non-proteinogenic amino acid that is a derivative of lysine, characterized by the absence of two hydrogen atoms in its molecular structure. This compound is of interest in various fields, including biochemistry and pharmacology, due to its potential applications in drug development and as a biochemical marker.
Dehydrolysine can be synthesized through various chemical processes, often starting from lysine or other related compounds. It can also be found in certain natural sources, although its occurrence in nature is relatively rare compared to other amino acids.
Dehydrolysine belongs to the class of amino acids, specifically categorized as a non-proteinogenic amino acid. It is structurally similar to lysine but differs in its hydrogen content, which affects its chemical properties and reactivity.
The synthesis of dehydrolysine typically involves the following methods:
Dehydrolysine has a molecular formula of . Its structure features a double bond between the carbon atoms adjacent to the amino group, which distinguishes it from lysine.
Dehydrolysine participates in several chemical reactions, primarily due to its reactive double bond:
The mechanism by which dehydrolysine exerts its biological effects is not fully understood but is believed to involve several pathways:
Research indicates that dehydrolysine's unique structure allows it to modulate enzyme activity and potentially alter metabolic pathways related to amino acid metabolism.
Dehydrolysine has several potential applications in scientific research and industry:
Dehydrolysine (3,4-dehydrolysine) is a non-proteinogenic amino acid derivative critical for collagen maturation and stability. Its biosynthesis initiates with the hydroxylation of specific lysyl residues in collagen precursors, catalyzed by lysyl hydroxylases (LH/PLOD enzymes). These Fe²⁺- and 2-oxoglutarate-dependent dioxygenases target lysine within -X-Lys-Gly- sequences in collagen's helical domains. Three isoforms exist: PLOD1 hydroxylates helical lysines, while PLOD2 (specifically the PLOD2b splice variant) modifies telopeptidyl lysines [2]. Hydroxylation generates 5-hydroxylysine (Hyl), which serves as the direct precursor for dehydrolysine formation.
Subsequent enzymatic oxidative deamination by lysyl oxidases (LOX) converts specific telopeptidyl Hyl/lysine residues into reactive aldehyde intermediates—allysine and hydroxyallysine. These aldehydes spontaneously condense to form intra- and intermolecular covalent cross-links, including dehydro-hydroxylysinonorleucine (deH-HLNL), which incorporates the dehydrolysine moiety. This process occurs extracellularly following collagen secretion and is essential for fibril strength and biomechanical integrity [2]. Tissue-specific hydroxylation levels (15–90%) reflect differential PLOD expression and directly influence dehydrolysine-dependent cross-linking density [2].
Table 1: Enzymes in Dehydrolysine Biosynthesis During Collagen Maturation
Enzyme | Function | Substrate Specificity | Tissue Distribution |
---|---|---|---|
PLOD1 | Hydroxylation of helical lysines | -X-Lys-Gly- sequences | Ubiquitous (highest in bone) |
PLOD2b | Hydroxylation of telopeptidyl lysines | -X-Lys-Ala-/Ser- sequences | Connective tissues |
LOX | Oxidative deamination of Hyl/lysine | Telopeptide domains | ECM of skin, bone, vasculature |
Lysyl-tRNA synthetase (LysRS) plays a dual role in dehydrolysine metabolism: canonical aminoacylation and non-canonical intermediate channeling. In non-ribosomal peptide synthesis (e.g., syringolin A), the adenylation (A) domain of SylD preferentially activates dehydrolysine over lysine, with 70% higher efficiency. Structural studies reveal this selectivity arises from tighter binding of dehydrolysine’s unsaturated side chain within the adenylation pocket [1] [5]. Following activation, dehydrolysine is covalently loaded onto the thiolation (T) domain as a thioester. The thioesterase (TE) domain then catalyzes macrolactamization, forming syringolin A’s 12-membered ring—a reaction inefficiently achieved chemically [1].
In tRNA-dependent pathways, LysRS charges tRNAᴸʸˢ with lysine, but conformational shifts allow dehydrolysine incorporation under specific conditions. Phosphorylation of human LysRS at Ser²⁰⁷ triggers dissociation from the multi-tRNA synthetase complex (MSC), inducing an "open" conformation. This alters tRNA binding affinity and may facilitate non-canonical amino acid incorporation. In viral contexts, HIV-1 packages a truncated LysRS (63 kDa) alongside tRNAᴸʸˢ, suggesting a role in primer selection or dehydrolysine handling [3] [6] [9].
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